![molecular formula C13H13FN4O B2598861 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 1788784-97-3](/img/structure/B2598861.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone
is a complex organic molecule. It contains a 1,2,3-triazole ring, a pyrrolidine ring, and a 2-fluorophenyl group . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . For instance, the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative was reported via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis
The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, in which the distal nitrogen of the azoxy group is bonded to the nitrogen atom of the azole ring, includes, firstly, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structure motifs in drug discovery. Although not naturally occurring, they exhibit remarkable properties such as high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Fluorescent Imaging
1,2,3-Triazoles serve as fluorophores in imaging applications. Their unique properties make them valuable for visualizing biological processes and cellular structures.
Mechanism of Action
properties
IUPAC Name |
(2-fluorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCOHHHZNSURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone |
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